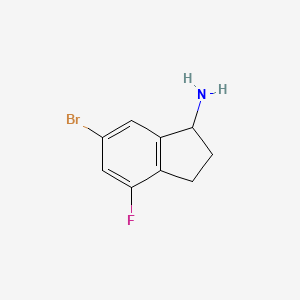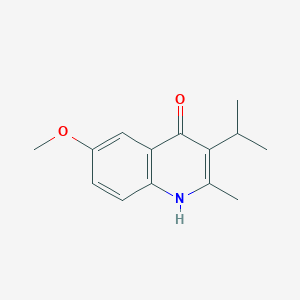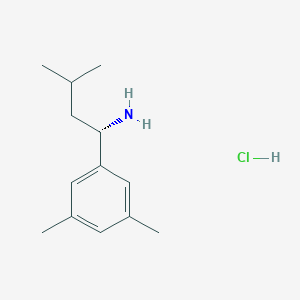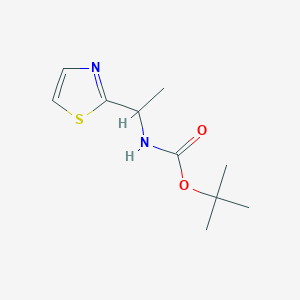
3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C14H15NO2 It is a derivative of naphthalene, featuring an amino group and a carboxylic acid group attached to a propanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnaphthalene.
Nitration: 4-Methylnaphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group, forming 4-methyl-1-nitronaphthalene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-methyl-1-aminonaphthalene.
Alkylation: The amino group is alkylated with acrylonitrile in the presence of a base like sodium ethoxide to form 3-(4-methylnaphthalen-1-yl)propionitrile.
Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid using an acid or base, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity. Additionally, continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: 3-Nitro-3-(4-methylnaphthalen-1-yl)propanoic acid.
Reduction: 3-Amino-3-(4-methylnaphthalen-1-yl)propanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(naphthalen-1-yl)propanoic acid: Lacks the methyl group on the naphthalene ring.
3-Amino-3-(4-chloronaphthalen-1-yl)propanoic acid: Contains a chlorine atom instead of a methyl group.
3-Amino-3-(4-methoxynaphthalen-1-yl)propanoic acid: Features a methoxy group instead of a methyl group.
Uniqueness
3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid is unique due to the presence of the methyl group on the naphthalene ring, which can influence its chemical reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
773125-33-0 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
3-amino-3-(4-methylnaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-9-6-7-12(13(15)8-14(16)17)11-5-3-2-4-10(9)11/h2-7,13H,8,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
GYBKJAOPTAJRMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11877357.png)

![2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11877368.png)









![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11877431.png)

